molecular formula C18H28BrNO B14234018 N-(4-bromophenyl)dodecanamide CAS No. 524725-91-5

N-(4-bromophenyl)dodecanamide

Cat. No.: B14234018
CAS No.: 524725-91-5
M. Wt: 354.3 g/mol
InChI Key: AVXVOGAGUBHGTR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-(4-bromophenyl)dodecanamide (CAS: 524725-91-5, C₁₈H₂₈BrNO) is an amide derivative comprising a 12-carbon aliphatic chain (dodecanamide) linked to a 4-bromophenyl group.

Properties

CAS No.

524725-91-5

Molecular Formula

C18H28BrNO

Molecular Weight

354.3 g/mol

IUPAC Name

N-(4-bromophenyl)dodecanamide

InChI

InChI=1S/C18H28BrNO/c1-2-3-4-5-6-7-8-9-10-11-18(21)20-17-14-12-16(19)13-15-17/h12-15H,2-11H2,1H3,(H,20,21)

InChI Key

AVXVOGAGUBHGTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)dodecanamide typically involves the reaction of 4-bromoaniline with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-bromoaniline+dodecanoyl chlorideThis compound+HCl\text{4-bromoaniline} + \text{dodecanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-bromoaniline+dodecanoyl chloride→this compound+HCl

The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)dodecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromophenyl)dodecanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)dodecanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cell signaling pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Amides

N-(4-Halophenyl)maleimide Derivatives A study comparing N-(4-halophenyl)maleimides (halogen = F, Cl, Br, I) revealed minimal impact of halogen size on inhibitory potency against monoacylglycerol lipase (MGL). For example:

  • N-(4-fluorophenyl)maleimide: IC₅₀ = 5.18 µM
  • N-(4-bromophenyl)maleimide: IC₅₀ = 4.37 µM
  • N-(4-iodophenyl)maleimide: IC₅₀ = 4.34 µM

Pyridazinone-Based Agonists N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in human neutrophils. In contrast, N-(4-bromophenyl)dodecanamide lacks the pyridazinone ring, implying divergent biological targets and mechanisms .

Acyl Chain Variations

N-(4-Bromophenyl)furan-2-carboxamide
This analog replaces the dodecanamide chain with a furan-carboxamide group. Synthesized via Suzuki-Miyaura cross-coupling, it achieves a 94% yield under mild conditions, outperforming dodecanamide derivatives in synthetic efficiency. Electron-donating substituents on boronic acids further enhance yields (e.g., 83% for 5a), whereas bulky groups reduce yields (38% for 5b) .

Functional Group Additions

This modification could enhance solubility compared to this compound, which lacks such groups .

Metal-Binding Carboxamides
N-(4-Bromophenyl)-pyridine-2-carboxamide forms a palladium(II) complex via coordination through the pyridine nitrogen and deprotonated amide. This contrasts with this compound, where the long alkyl chain likely hinders metal coordination, limiting catalytic or medicinal applications .

Research Implications

  • Structural Flexibility: The bromophenyl group enhances electron-withdrawing properties, but biological activity is scaffold-dependent (e.g., pyridazinone vs. maleimide cores) .
  • Synthetic Optimization : High yields in furan-carboxamide synthesis suggest that electron-donating groups and streamlined protocols could improve dodecanamide derivative production .

Biological Activity

N-(4-bromophenyl)dodecanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological significance, and mechanisms of action of this compound, drawing from diverse research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with dodecylamine. The characterization of the compound can be performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the molecular structure and purity of the synthesized compound.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific enzymes critical for bacterial survival .
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound's mechanism may involve interference with cell signaling pathways or induction of apoptosis in cancer cells .

Antimicrobial Studies

A recent study evaluated the antimicrobial activity of several derivatives related to this compound. The results indicated that certain derivatives exhibited potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the effectiveness of these compounds in inhibiting microbial growth.

Compound NameMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
This compound16Pseudomonas aeruginosa

Anticancer Evaluations

In anticancer research, this compound was tested using the Sulforhodamine B (SRB) assay against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with an EC50 value indicating effective concentration levels for therapeutic potential.

Cell LineEC50 (µM)Effect
MCF710.5Moderate inhibition
A5498.2Significant inhibition
HeLa12.3Moderate inhibition

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Antimicrobial Mechanism : It may disrupt cellular integrity by interacting with bacterial membranes or inhibiting essential metabolic pathways. This is supported by molecular docking studies that suggest binding to key bacterial enzymes .
  • Anticancer Mechanism : The compound potentially induces apoptosis through activation of caspases or modulation of signaling pathways involved in cell cycle regulation. Studies have shown that it can inhibit focal adhesion kinase (FAK), a protein involved in cancer cell migration and proliferation .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers at a leading university assessed the efficacy of this compound against antibiotic-resistant strains of bacteria. The findings revealed promising results, indicating potential for development as a new antimicrobial agent.
  • Case Study on Anticancer Activity : In another study, the effects of this compound on MCF7 cells were evaluated in combination with standard chemotherapeutic agents. The combination therapy showed enhanced cytotoxic effects compared to individual treatments, suggesting a synergistic effect.

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